Chlorbromuron

描述

Structure

3D Structure

属性

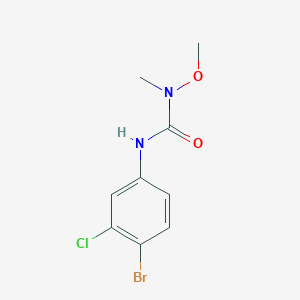

IUPAC Name |

3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYNUTMZTCLNOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC(=C(C=C1)Br)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040290 |

Source

|

| Record name | Chlorbromuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [HSDB] Colorless solid; [MSDSonline] |

Source

|

| Record name | Chlorbromuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN ACETONE & DIMETHYLFORMAMIDE, SOL IN METHYL ETHYL KETONE, ISOPHORONE, CHLOROFORM, DIETHYL SULFOXIDE, Moderately soluble in xylene., In water 35 mg/l (20 °C). In acetone 460, dichloromethane 170, hexane 89, benzene 72, isopropanol 12 (all in g/kg, 20 °C). |

Source

|

| Record name | CHLORBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.68 g/cu cm at 20 °C |

Source

|

| Record name | CHLORBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000004 [mmHg], 3.97X10-7 mm Hg @ 20 °C |

Source

|

| Record name | Chlorbromuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE, Off white color, crystalline, Colorless powder | |

CAS No. |

13360-45-7 |

Source

|

| Record name | Chlorbromuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13360-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorbromuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013360457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorbromuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorbromuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORBROMURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X2DQC5EHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

95-97 °C |

Source

|

| Record name | CHLORBROMURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide to Chlorbromuron: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron, a substituted urea (B33335) herbicide, has been utilized for the selective pre- and post-emergence control of annual grasses and broad-leaved weeds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, toxicological profile, environmental fate, and mode of action. Detailed data is presented in structured tables for ease of comparison, and a representative experimental protocol for its analysis in soil is provided. Furthermore, a visualization of its herbicidal mode of action is included to facilitate a deeper understanding of its biochemical mechanism.

Chemical Structure and Identifiers

This compound is chemically known as 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea.[1] Its structure is characterized by a phenylurea backbone with bromine and chlorine substitutions on the phenyl ring.

| Identifier | Value |

| IUPAC Name | 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea[1] |

| CAS Number | 13360-45-7[1][2] |

| Molecular Formula | C₉H₁₀BrClN₂O₂[1][2][3] |

| Molecular Weight | 293.54 g/mol [1][3] |

| Canonical SMILES | CN(C(=O)NC1=CC(=C(C=C1)Br)Cl)OC[3] |

| InChI Key | NLYNUTMZTCLNOO-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a colorless or white crystalline solid with a mild odor.[2] It is relatively stable under normal environmental conditions. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Melting Point | 95-97 °C | [2] |

| Water Solubility | 35 mg/L (at 20 °C) | [2] |

| Solubility in Organic Solvents (g/kg at 20 °C) | ||

| Acetone | 460 | [2] |

| Dichloromethane | 170 | [2] |

| Hexane (B92381) | 89 | [2] |

| Benzene | 72 | [2] |

| Isopropanol | 12 | [2] |

| Vapor Pressure | 4 x 10⁻⁷ mmHg (at 20 °C) | [2] |

| Density | 1.68 g/cm³ (at 20 °C) | [2][3] |

| Log P (Octanol-Water Partition Coefficient) | 3.09 | [2] |

Toxicological Profile

This compound exhibits low to moderate toxicity in mammals. The primary route of exposure in occupational settings is likely dermal and inhalation.

Acute Toxicity

| Species | Route | Value |

| Rabbit | Dermal | LD₅₀ > 10,000 mg/kg[3] |

| Rat | Inhalation | LC₅₀ > 1,050 mg/m³ (6h)[2][3] |

Chronic Toxicity and Other Effects

-

90-Day Feeding Studies: The 'no effect' level in male rats and dogs was found to be greater than 316 mg/kg of diet.[3]

-

Irritation: It is not a primary skin irritant in rabbits.[3]

-

Methemoglobinemia: Like other urea-derived herbicides, this compound may induce methemoglobinemia, a condition where the level of methemoglobin in the blood is elevated.[2][3]

-

Genotoxicity: this compound has been shown to induce chromosome aberrations in barley.[3]

Ecotoxicity

This compound is considered moderately toxic to aquatic organisms. It is slightly toxic to fish.[3]

Environmental Fate and Behavior

The environmental persistence and mobility of this compound are key factors in its potential environmental impact.

Soil

-

Persistence: this compound is moderately persistent in soil, with a reported half-life of approximately 45 to 66 days in field and greenhouse studies.[3] Its persistence can be influenced by soil type, organic matter content, microbial activity, and climatic conditions.

-

Mobility: It has slight to moderate mobility in soil.[3]

-

Degradation: The primary degradation pathway in soil is microbial degradation, leading to the formation of 4-bromo-3-chloroaniline.[3]

Water

-

Stability: this compound is stable in water over a wide range of pH values.[3]

-

Photodegradation: It can undergo photodegradation in aqueous systems, a process that can be accelerated by the presence of substances like TiO₂.[4]

Air

Due to its low vapor pressure, volatilization from soil and water surfaces is not a significant dissipation pathway.[3] In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically-produced hydroxyl radicals.[3]

Bioaccumulation

This compound has a moderate potential for bioaccumulation, with an estimated bioconcentration factor (BCF) of 130.[3]

Mode of Action

The primary herbicidal action of this compound is the inhibition of photosynthesis.

Caption: Herbicidal mode of action of this compound in plant chloroplasts.

This compound inhibits the Hill reaction in photosystem II (PSII) of the photosynthetic electron transport chain.[3] It binds to the D1 protein of the PSII complex, thereby blocking the binding of plastoquinone. This interruption of electron flow prevents the formation of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and subsequent plant growth, ultimately leading to plant death.[3]

Experimental Protocol: Determination of this compound in Soil by Gas Chromatography

This protocol describes a method for the extraction and quantification of this compound residues in soil samples using gas chromatography with an electron capture detector (GC-ECD).

Materials and Reagents

-

This compound analytical standard

-

Methanol (B129727), pesticide residue grade

-

Hexane, pesticide residue grade

-

Anhydrous sodium sulfate (B86663)

-

Soil samples

-

Centrifuge bottles (200 mL)

-

Mechanical shaker

-

Rotary evaporator

-

Gas chromatograph equipped with an electron capture detector (GC-ECD)

-

Chromatographic column (e.g., 3% OV-210 on a suitable support)

Sample Preparation and Extraction

-

Weigh 10 g of the soil sample into a 200 mL centrifuge bottle.

-

Add 100 mL of methanol to the bottle.

-

Stopper the bottle and shake mechanically for 1 hour.

-

Filter the supernatant through a fluted filter paper.

-

Take a 10 mL aliquot of the methanol extract and evaporate to near dryness using a rotary evaporator.

-

Dissolve the residue in a known volume of hexane.

-

Pass the hexane extract through a short column of anhydrous sodium sulfate to remove any residual water.

-

Adjust the final volume of the hexane extract as needed for GC analysis.

Gas Chromatographic Analysis

-

GC Conditions:

-

Column: 3% OV-210

-

Injector Temperature: 250 °C

-

Column Temperature: 200 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Nitrogen at a flow rate of 30 mL/min

-

-

Injection: Inject a 5 µL aliquot of the hexane extract into the GC-ECD system.

-

Quantification: Compare the peak height or area of this compound in the sample extract to that of a known concentration of a this compound standard.

Caption: Workflow for the analysis of this compound in soil samples.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The data presented, including its physicochemical characteristics, toxicological profile, and environmental fate, offer valuable information for researchers, scientists, and professionals in drug development and environmental science. The outlined mode of action and experimental protocol provide a practical framework for further investigation and analysis of this compound. It is important to note that while substantial data exists, some knowledge gaps, particularly in human health and ecotoxicity, remain.

References

An In-depth Technical Guide to Chlorbromuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron, a substituted phenylurea herbicide, effectively controls a range of broadleaf and grassy weeds by inhibiting photosynthesis. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, mechanism of action, metabolic pathways, and toxicological profile. Detailed information on its synthesis and analytical determination is provided to support further research and development.

Chemical Identity and Synonyms

This compound is chemically identified as 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea.[1] Its unique CAS Registry Number is 13360-45-7 .[1]

For ease of reference, a comprehensive list of its synonyms is provided in the table below.

| Synonym | Reference |

| 1-(3-Chloro-4-bromophenyl)-3-methyl-3-methoxyurea | [1] |

| 3-(4-Bromo-3-chlorophenyl)-1-methoxy-1-methylurea | [1] |

| N'-(4-Bromo-3-chlorophenyl)-N-methoxy-N-methylurea | [1] |

| Maloran | |

| Bromex | |

| C 6313 | |

| Ciba 6313 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table, offering a quick reference for experimental design and environmental fate assessment.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀BrClN₂O₂ | [1] |

| Molecular Weight | 293.54 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 95-97 °C | |

| Water Solubility | 35 mg/L (at 20 °C) | [1] |

| Solubility in Organic Solvents (g/kg at 20 °C) | ||

| Acetone | 460 | [1] |

| Dichloromethane | 170 | [1] |

| Benzene | 72 | [1] |

| Isopropanol | 12 | [1] |

| Xylene | Moderately soluble | [1] |

Mechanism of Action: Inhibition of Photosystem II

This compound belongs to the phenylurea class of herbicides that act by inhibiting photosynthesis.[2] Specifically, it disrupts the electron transport chain in Photosystem II (PSII) .[1][2][3][4][5]

The primary site of action is the D1 protein within the PSII complex located in the thylakoid membranes of chloroplasts.[2][3][4][5] this compound binds to the QB binding niche on the D1 protein, thereby blocking the binding of plastoquinone (B1678516) (PQ).[3][5] This blockage interrupts the flow of electrons to the plastoquinone pool, which in turn prevents the formation of ATP and NADPH necessary for CO₂ fixation and plant growth.[1][3][5] The inhibition of electron transport leads to the formation of reactive oxygen species, causing lipid peroxidation and membrane damage, which ultimately results in chlorosis, necrosis, and plant death.[4][5]

Synthesis of this compound

The synthesis of this compound, like other phenylurea herbicides, generally involves the reaction of a substituted aniline (B41778) with an isocyanate. A common industrial synthesis route is the reaction of 3-chloro-4-bromoaniline with methoxymethyl isocyanate.

Experimental Protocol: Illustrative Synthesis

Disclaimer: This is a generalized protocol. Appropriate safety precautions and reaction optimization are necessary.

-

Preparation of 3-chloro-4-bromoaniline: This intermediate can be synthesized from p-bromoaniline through chlorination.

-

Reaction with Methoxymethyl Isocyanate:

-

In a suitable reaction vessel, dissolve 3-chloro-4-bromoaniline in an inert solvent such as toluene (B28343) or dichloromethane.

-

Slowly add an equimolar amount of methoxymethyl isocyanate to the solution while stirring. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.

-

The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

The product, this compound, will precipitate out of the solution.

-

The precipitate is collected by filtration and washed with a cold solvent to remove unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield high-purity this compound.

-

Metabolism

The metabolic fate of this compound varies between plants and animals.

Metabolism in Plants

In plants, this compound undergoes a three-step degradation process.[1] The initial steps involve demethylation to a monomethyl intermediate, followed by further demethylation.[1] The final step is a deaminative-decarboxylation that results in the formation of a 4-bromo-3-chloroaniline (B1265746) molecule.[1]

Metabolism in Animals

When administered to rats, this compound is rapidly and efficiently eliminated in the urine and feces.[1] The primary metabolic pathway in animals appears to be ring hydroxylation.[1]

Analytical Methodology

The determination of this compound residues in environmental and biological samples is crucial for safety and regulatory purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common analytical techniques employed.

Experimental Protocol: General Procedure for HPLC Analysis

-

Sample Preparation (Extraction and Clean-up):

-

Soil: Extraction with a solvent mixture such as acetonitrile (B52724)/water, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

-

Water: Direct injection after filtration, or pre-concentration using SPE for trace-level analysis.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

Flow Rate: Typically around 1 mL/min.

-

Detection: UV detection at a wavelength of approximately 245 nm.

-

-

Quantification:

-

Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from certified reference standards.

-

Toxicological Data

This compound exhibits low acute toxicity in animal studies. The following table summarizes available toxicity data.

| Metric | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | >5000 mg/kg | |

| LD₅₀ | Rabbit | Dermal | >10000 mg/kg | |

| LC₅₀ | Rat | Inhalation (6h) | >1,050 mg/m³ | [1] |

| Eye Irritation | Rabbit | Mild irritant | ||

| Skin Irritation | Rabbit | Mild irritant |

LD₅₀ (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population. LC₅₀ (Lethal Concentration, 50%): The concentration of a substance in the air that is lethal to 50% of the test population.

Environmental Fate

The persistence of this compound in the environment is a key consideration for its use.

| Environmental Compartment | Persistence Metric | Value | Reference |

| Soil | Half-life (Field) | 30 - 43 days | [1] |

| Soil | Half-life (Greenhouse) | 55 - 66 days | [1] |

The primary route of degradation in soil is microbial activity, with the major metabolite being 4-bromo-3-chloroaniline.[1] Due to its moderate soil sorption, leaching to groundwater is not expected to be a major concern under normal conditions.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental chemical properties to its mechanism of action and environmental fate. The information and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental science, and drug development. Further research into the specific enzymatic interactions and the development of more detailed analytical protocols will continue to enhance our understanding of this important herbicide.

References

- 1. This compound | C9H10BrClN2O2 | CID 25912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

An In-depth Technical Guide to the Mechanism of Action of Chlorbromuron as a Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron is a selective, systemic herbicide belonging to the phenylurea class. Its primary mechanism of action is the inhibition of photosynthesis at Photosystem II (PSII), a critical component of the light-dependent reactions in plants. By competitively binding to the D1 protein of the PSII complex, this compound displaces the native plastoquinone (B1678516) molecule, thereby blocking the photosynthetic electron transport chain. This disruption leads to a cascade of events, including the cessation of ATP and NADPH production, the generation of reactive oxygen species, and ultimately, cellular damage and plant death. This technical guide provides a comprehensive overview of the molecular and physiological basis of this compound's herbicidal activity, detailed experimental protocols for its study, and quantitative data on its efficacy.

Introduction

This compound, chemically known as 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea, has been utilized for the control of annual grasses and broadleaf weeds in various crops.[1] Its efficacy stems from its potent and specific inhibition of a fundamental process in plant biology: photosynthesis. Understanding the precise mechanism of action of herbicides like this compound is crucial for the development of new, more effective, and environmentally safer weed management strategies. This guide delves into the core molecular interactions and physiological consequences of this compound application in susceptible plants.

The Primary Site of Action: Photosystem II Inhibition

The principal target of this compound is the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[1] PSII is a multi-protein complex responsible for water photolysis and the initiation of the photosynthetic electron transport chain.

The D1 Protein: The Molecular Target

Within the PSII complex, this compound specifically binds to the D1 protein, a core subunit encoded by the psbA gene.[2][3] The D1 protein contains the binding niche for the secondary plastoquinone acceptor, QB.

Competitive Inhibition of Plastoquinone Binding

This compound acts as a competitive inhibitor, vying with the native plastoquinone (PQ) for the QB binding site on the D1 protein.[2][3] By occupying this site, this compound effectively blocks the transfer of electrons from the primary quinone acceptor, QA, to QB. This interruption of the electron flow is the initial and most critical step in its herbicidal action.[4]

Signaling Pathway of this compound Action

The binding of this compound to the D1 protein initiates a series of events that culminate in plant death. This signaling pathway can be visualized as a cascade of inhibition and subsequent damaging processes.

Caption: Signaling pathway of this compound's herbicidal action.

Quantitative Data

Table 1: Inhibitory Potency (IC50) of Metobromuron on Photosystem II Activity in Pea Thylakoid Membranes

| Experimental Assay | IC50 (M) | Reference |

| DPIP Photoreduction | 1.2 x 10-6 | [2] |

| OJIP Fluorescence Transient | 1.5 x 10-6 | [2] |

Note: Data presented is for Metobromuron, a closely related phenylurea herbicide, as a proxy for this compound's activity.

Experimental Protocols

The investigation of this compound's mechanism of action relies on several key experimental techniques that measure its impact on photosynthetic processes.

Chlorophyll (B73375) Fluorescence Measurement

Chlorophyll fluorescence is a non-invasive technique used to assess the efficiency of Photosystem II. Inhibition of the electron transport chain by this compound leads to an increase in chlorophyll fluorescence emission.

Protocol: Measuring this compound's Effect on Chlorophyll Fluorescence

-

Plant Material: Grow susceptible plants (e.g., spinach, pea) under controlled conditions.

-

This compound Treatment: Apply a range of this compound concentrations to the plants or isolated chloroplasts.

-

Dark Adaptation: Before measurement, dark-adapt the leaves for at least 20-30 minutes to ensure all reaction centers are open.

-

Measurement: Use a pulse-amplitude-modulated (PAM) fluorometer to measure key fluorescence parameters, including:

-

F0: Minimum fluorescence

-

Fm: Maximum fluorescence

-

Fv/Fm: Maximum quantum yield of PSII (a measure of PSII efficiency)

-

-

Data Analysis: A decrease in the Fv/Fm ratio with increasing this compound concentration indicates inhibition of PSII.

Caption: Experimental workflow for chlorophyll fluorescence analysis.

Hill Reaction Assay

The Hill reaction assay measures the rate of electron transport from water to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP). Inhibition of this reaction by this compound provides direct evidence of its effect on the electron transport chain.

Protocol: Hill Reaction Assay for this compound Inhibition

-

Chloroplast Isolation: Isolate intact chloroplasts from fresh spinach leaves by differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer, the artificial electron acceptor DCPIP, and isolated chloroplasts.

-

This compound Addition: Add varying concentrations of this compound to the reaction mixtures. A control with no herbicide should be included.

-

Illumination: Expose the reaction mixtures to a light source to initiate the Hill reaction.

-

Spectrophotometry: Measure the change in absorbance of DCPIP at 600 nm over time. The reduction of blue, oxidized DCPIP to its colorless, reduced form is indicative of electron transport.

-

Data Analysis: The rate of the Hill reaction is determined by the rate of decrease in absorbance. A decrease in the reaction rate with increasing this compound concentration confirms its inhibitory effect.[5][6]

Molecular Interaction with the D1 Protein

Molecular docking studies, while not specifically available for this compound, have been performed on other phenylurea herbicides like diuron (B1670789) and the closely related metobromuron. These studies provide insights into the likely binding mode of this compound within the QB pocket of the D1 protein. The urea (B33335) moiety of the herbicide is crucial for its interaction with the protein backbone.

Caption: Predicted binding of this compound to the D1 protein.

Metabolism in Plants

The selectivity of this compound in different plant species is partly due to variations in their ability to metabolize the herbicide. The primary metabolic pathway in tolerant plants involves a two-step degradation process.

-

N-Demethylation: The initial step is the removal of the methyl group from the urea side chain.

-

Deaminative-Decarboxylation: This is followed by the cleavage of the urea bridge, leading to the formation of an inactive aniline (B41778) metabolite.

Caption: Metabolic pathway of this compound in plants.

Conclusion

This compound's herbicidal efficacy is unequivocally linked to its potent inhibition of Photosystem II. By competitively binding to the D1 protein and blocking the photosynthetic electron transport chain, it triggers a cascade of events leading to oxidative stress and cellular demise in susceptible plants. The detailed understanding of its mechanism of action, supported by quantitative data and robust experimental protocols, is paramount for the rational design of future herbicides and for managing the evolution of herbicide resistance. Further research focusing on obtaining specific quantitative binding data for this compound and high-resolution structural studies of its interaction with the D1 protein will provide even greater insights into its mode of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hill Reaction [people.hsc.edu]

- 6. ableweb.org [ableweb.org]

The Core of Photosynthesis Inhibition by Chlorbromuron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron, a phenylurea class herbicide, effectively controls a range of weeds by targeting the heart of plant energy conversion: photosynthesis. Its primary mechanism of action is the potent inhibition of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts. This guide provides an in-depth technical overview of the molecular pathways disrupted by this compound, from the initial binding event to the downstream cascade of oxidative stress and cellular demise. Detailed experimental protocols for key assays and quantitative data on a closely related analogue are presented to facilitate further research and development in this area.

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its ability to disrupt the photosynthetic electron transport chain.[1] It acts as a specific inhibitor of Photosystem II by binding to the D1 protein, a core component of the PSII reaction center.[2][3]

Binding Site and Competitive Inhibition

This compound targets the QB binding niche on the D1 protein. This site is normally occupied by plastoquinone (B1678516) (PQ), a mobile electron carrier. This compound competes with plastoquinone for this binding site, effectively blocking the transfer of electrons from the primary quinone acceptor (QA) to PQ.[2] Key amino acid residues within the D1 protein, including Serine-264, Alanine-251, Phenylalanine-255, and Leucine-271, are crucial for the binding of phenylurea herbicides. The interruption of this electron flow is the initial and critical step in this compound's inhibitory action.

Disruption of ATP and NADPH Synthesis

The blockage of the electron transport chain by this compound directly halts the linear flow of electrons, which is essential for the generation of a proton gradient across the thylakoid membrane. This proton motive force drives the synthesis of ATP by ATP synthase. Furthermore, the reduction of NADP+ to NADPH at the end of the electron transport chain is also inhibited. The cessation of ATP and NADPH production effectively starves the plant of the energy and reducing power required for carbon fixation in the Calvin cycle.[4]

Downstream Effects: Oxidative Stress and Cellular Damage

The inhibition of electron transport at PSII has profound secondary consequences, primarily the generation of highly reactive oxygen species (ROS).[5][6]

Formation of Reactive Oxygen Species (ROS)

With the electron transport chain blocked, the high-energy electrons at QA can no longer be efficiently transferred to PQ. This leads to an over-reduced state of QA and the accumulation of excitation energy within PSII. This excess energy is transferred to molecular oxygen (O₂), resulting in the formation of singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂⁻). Superoxide dismutase can convert O₂⁻ to hydrogen peroxide (H₂O₂). These ROS are highly reactive and can cause widespread cellular damage.[5][6][7]

Lipid Peroxidation and Membrane Damage

ROS, particularly singlet oxygen and hydroxyl radicals (formed from H₂O₂), readily attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation.[5][8] This process leads to the degradation of lipids, loss of membrane integrity, and leakage of cellular contents.[1] The breakdown of chloroplast and cell membranes is a major contributor to the rapid necrosis observed in plants treated with PSII inhibitors.[4]

Cellular Signaling and Programmed Cell Death

The accumulation of ROS also acts as a stress signal, triggering a cascade of downstream responses. This can include the activation of antioxidant defense mechanisms, but when the oxidative stress is overwhelming, it can initiate programmed cell death (PCD).[7][9] The sustained production of ROS leads to indiscriminate damage to proteins, lipids, and DNA, ultimately resulting in a necrotic phenotype.[7]

Quantitative Data

As this compound is an obsolete herbicide, recent quantitative data is scarce.[10] The following tables summarize the inhibitory concentrations (IC50) for Metobromuron , a structurally similar phenylurea herbicide, on pea ( Pisum sativum) thylakoid membranes.[11] This data provides a valuable reference for the expected potency of this compound.

Table 1: IC50 Values for Metobromuron from DPIP Photoreduction Assay [11]

| Parameter | Value (M) |

| IC50 | 1.8 x 10⁻⁶ |

Table 2: IC50 Values for Metobromuron from Chlorophyll (B73375) Fluorescence Assay (1-Vj) [11]

| Parameter | Value (M) |

| IC50 | 1.5 x 10⁻⁶ |

Experimental Protocols

Thylakoid Membrane Isolation

Objective: To isolate functional thylakoid membranes from plant tissue for in vitro herbicide inhibition assays.

Materials:

-

Fresh plant leaves (e.g., spinach, pea)

-

Grinding Buffer (P1): 50 mM HEPES-KOH (pH 7.5), 330 mM Sorbitol, 5 mM MgCl₂, 10 mM NaF, 0.1% BSA, 5 mM Ascorbic acid (add fresh)

-

Wash Buffer (P2): 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 10 mM NaF

-

Storage Buffer (P3): 50 mM HEPES-KOH (pH 7.5), 100 mM Sorbitol, 10 mM MgCl₂, 10 mM NaF

-

Miracloth

-

Centrifuge and tubes

-

Homogenizer (e.g., blender)

Procedure: [10]

-

Harvest fresh leaves and perform all subsequent steps at 4°C in dim light.

-

Homogenize the leaves in ice-cold Grinding Buffer.

-

Filter the homogenate through several layers of Miracloth.

-

Centrifuge the filtrate at 5,000 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the pellet in Wash Buffer.

-

Centrifuge at 5,000 x g for 5 minutes and discard the supernatant.

-

Resuspend the final pellet in a minimal volume of Storage Buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

Snap-freeze aliquots in liquid nitrogen and store at -80°C.

Measurement of PSII Inhibition by Oxygen Evolution (Hill Reaction)

Objective: To determine the IC50 of a herbicide by measuring its effect on the rate of oxygen evolution from isolated thylakoids.

Materials:

-

Isolated thylakoid membranes

-

Assay Buffer: 100 mM Sorbitol, 10 mM K₃Fe(CN)₆ (Potassium Ferricyanide), 5 mM NH₄Cl, 20 mM MES-KOH (pH 6.5)

-

Herbicide stock solution (in a suitable solvent like DMSO or ethanol)

-

Clark-type oxygen electrode

-

Light source

Procedure:

-

Calibrate the oxygen electrode.

-

Add Assay Buffer to the electrode chamber and equilibrate to the desired temperature (e.g., 25°C).

-

Add a known concentration of thylakoid membranes (e.g., 15 µg chlorophyll/mL).

-

Add varying concentrations of the herbicide (and a solvent control).

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

Plot the rate of oxygen evolution against the herbicide concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Measurement of PSII Inhibition by Chlorophyll a Fluorescence (OJIP Test)

Objective: To rapidly assess the inhibitory effect of a herbicide on PSII photochemistry by measuring changes in chlorophyll fluorescence induction kinetics.

Materials:

-

Intact leaves or isolated thylakoid membranes

-

Herbicide solution

-

Plant Efficiency Analyzer (PEA) or a similar fast fluorometer

Procedure: [12]

-

Treat the plant material (e.g., by spraying leaves or adding to a thylakoid suspension) with varying concentrations of the herbicide.

-

Dark-adapt the samples for at least 20-30 minutes.

-

Apply a saturating pulse of light and record the chlorophyll fluorescence transient from the O (initial) to the P (peak) step.

-

Analyze the OJIP curve to determine key parameters such as:

-

Fv/Fm: Maximum quantum yield of PSII photochemistry. A decrease indicates PSII damage.

-

Y(II) (or ΔF/Fm'): Effective quantum yield of PSII under illumination.

-

qP: Photochemical quenching, representing the proportion of open PSII reaction centers.

-

NPQ: Non-photochemical quenching, reflecting the dissipation of excess energy as heat.[13]

-

-

A significant decrease in Fv/Fm and Y(II), and an increase in NPQ, are indicative of PSII inhibition.[12]

Measurement of Lipid Peroxidation

Objective: To quantify the extent of membrane damage caused by herbicide-induced oxidative stress.

Materials:

-

Plant tissue treated with herbicide

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

Procedure (TBA Reactive Substances - TBARS Assay): [14][15]

-

Homogenize a known weight of plant tissue in TCA solution.

-

Centrifuge the homogenate to pellet debris.

-

Mix the supernatant with TBA reagent.

-

Heat the mixture in a boiling water bath for a defined time (e.g., 30 minutes).

-

Cool the samples and centrifuge to clarify.

-

Measure the absorbance of the supernatant at 532 nm (for the malondialdehyde-TBA adduct) and correct for non-specific absorbance at 600 nm.

-

Calculate the concentration of malondialdehyde (MDA), a major product of lipid peroxidation, using its extinction coefficient.

Visualizations

References

- 1. Weed-induced changes in the maize root transcriptome reveal transcription factors and physiological processes impacted early in crop–weed interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The D-E region of the D1 protein is involved in multiple quinone and herbicide interactions in photosystem II [pubmed.ncbi.nlm.nih.gov]

- 4. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C9H10BrClN2O2 | CID 25912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactive Oxygen Species in Plant Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijeab.com [ijeab.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound (Ref: C6313) [sitem.herts.ac.uk]

- 11. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pjoes.com [pjoes.com]

- 14. Frontiers | Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase [frontiersin.org]

- 15. Measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Chlorbromuron Uptake and Translocation in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the uptake, translocation, and metabolism of the substituted urea (B33335) herbicide, chlorbromuron, in various plant species. It is designed to serve as a core reference for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key processes. This compound is primarily absorbed by the roots and its subsequent movement within the plant is highly species-dependent, a key factor in its selective herbicidal activity. This guide synthesizes available data on its behavior in susceptible and tolerant species, including tomato, coriander, corn, and cucumber, and provides detailed methodologies for the analysis of the herbicide and its metabolites in plant tissues.

Introduction

This compound, a substituted urea herbicide, has been utilized for the control of annual grasses and broadleaf weeds. Its efficacy is intrinsically linked to its absorption by the plant, subsequent translocation to its site of action, and the plant's ability to metabolize the compound. The primary mechanism of action for this compound is the inhibition of photosynthesis at photosystem II.[1] Understanding the dynamics of this compound's uptake and movement is crucial for optimizing its use, developing new herbicidal compounds, and assessing its environmental fate. This guide provides an in-depth examination of these processes, with a focus on quantitative data and detailed experimental procedures to aid in future research and development.

This compound Uptake and Translocation: A Species-Dependent Process

The rate of absorption, translocation, and subsequent metabolism of this compound varies significantly among different plant species, which directly influences its selectivity and the observed metabolites.[1]

Root Uptake: this compound is primarily absorbed from the soil by the plant's root system. This process is largely passive, driven by the mass flow of water into the roots.[2]

Translocation: Following root uptake, this compound is translocated acropetally (upward) via the xylem, the plant's water-conducting tissue.[2] However, the extent of this translocation is a key determinant of a plant's susceptibility.

-

Susceptible Species (e.g., Tomato): In susceptible plants like tomato, this compound is readily absorbed by the roots and translocated to the shoots and leaves, where it inhibits photosynthesis, leading to phytotoxicity.

-

Tolerant Species (e.g., Coriander, Carrot): In tolerant species such as coriander and carrot, while this compound is absorbed by the roots and can be found in high concentrations there, its upward translocation to the foliage is significantly limited. This lack of movement to the photosynthetic tissues is a primary mechanism of their tolerance.

Foliar application of this compound results in negligible translocation away from the application site in both susceptible and tolerant species.

Quantitative Data on this compound Uptake and Translocation

The following tables summarize the available quantitative data on the uptake and translocation of 14C-labeled this compound in various plant species. These studies typically involve exposing the plants to the radiolabeled herbicide and measuring the distribution of radioactivity in different plant parts over time using liquid scintillation counting.

Table 1: Distribution of 14C-Chlorbromuron in Corn (Zea mays L.) Over Time

| Time (days) | Total 14C Absorbed (% of Applied) | 14C in Roots (% of Absorbed) | 14C in Shoots (% of Absorbed) |

| 1 | 35.8 | 78.2 | 21.8 |

| 2 | 45.2 | 75.4 | 24.6 |

| 4 | 58.6 | 70.1 | 29.9 |

| 8 | 72.4 | 65.3 | 34.7 |

Table 2: Distribution of 14C-Chlorbromuron in Cucumber (Cucumis sativus L.) Over Time

| Time (days) | Total 14C Absorbed (% of Applied) | 14C in Roots (% of Absorbed) | 14C in Shoots (% of Absorbed) |

| 1 | 42.1 | 68.2 | 31.8 |

| 2 | 55.7 | 62.5 | 37.5 |

| 4 | 70.3 | 55.8 | 44.2 |

| 8 | 85.1 | 50.4 | 49.6 |

Data for Tables 1 and 2 are derived from studies on the metabolism of 14C-chlorbromuron in corn and cucumber.

Metabolism of this compound in Plants

The metabolic fate of this compound in plants is a critical factor in its selectivity. Tolerant species are often capable of metabolizing the herbicide into non-phytotoxic compounds more rapidly than susceptible species. The primary metabolic pathway for this compound in plants involves a three-step degradation process.[1]

-

N-demethylation: The first two steps involve the removal of the methyl and methoxy (B1213986) groups from the urea nitrogen.

-

Deaminative-decarboxylation: The final step is the cleavage of the urea side chain to produce a substituted aniline (B41778) molecule.[1]

In tolerant species like corn, the major metabolite found is the non-phytotoxic 3-(3-chloro-4-bromophenyl)-1-methoxyurea. In contrast, susceptible species like cucumber show little to no metabolism of this compound. Evidence of "binding" of this compound or its metabolites to plant components has been observed in both corn and cucumber.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound uptake, translocation, and metabolism.

Plant Growth and Treatment with 14C-Chlorbromuron

Objective: To administer radiolabeled this compound to plants in a controlled manner for uptake and translocation studies.

Materials:

-

Seeds of the desired plant species (e.g., corn, cucumber)

-

Growth medium (e.g., quartz sand, hydroponic solution)

-

14C-labeled this compound (carbonyl-labeled)

-

Nutrient solution (e.g., Hoagland's solution)

-

Growth chambers or greenhouse with controlled environment

Procedure:

-

Germinate seeds in the chosen growth medium until they reach the desired growth stage (e.g., two-leaf stage).

-

Prepare a treatment solution containing a known concentration of 14C-chlorbromuron in the nutrient solution. The specific activity of the solution should be determined to allow for accurate quantification.

-

Apply the treatment solution to the root zone of the plants. For hydroponic systems, replace the existing nutrient solution with the treatment solution. For sand culture, apply a known volume of the treatment solution to the surface of the sand.

-

Maintain the plants in a controlled environment (temperature, light, humidity) for the duration of the experiment.

-

Harvest plants at designated time points (e.g., 1, 2, 4, 8 days after treatment).

Extraction of this compound and its Metabolites from Plant Tissues

Objective: To efficiently extract this compound and its metabolites from plant material for subsequent analysis.

Materials:

-

Harvested plant tissues (roots, shoots)

-

Homogenizer (e.g., mortar and pestle, blender)

-

Solvents: Acetonitrile, water

-

Centrifuge and centrifuge tubes

-

Filter paper or syringe filters (0.45 µm)

Procedure:

-

Separate the harvested plants into roots and shoots.

-

Thoroughly wash the roots to remove any adhering growth medium and unabsorbed herbicide.

-

Homogenize the plant tissues in an acetonitrile/water mixture.

-

Centrifuge the homogenate to pellet the solid plant debris.

-

Collect the supernatant, which contains the extracted this compound and its metabolites.

-

The remaining plant pellet can be further processed to determine the amount of "bound" residue (see Section 5.4).

-

Filter the supernatant to remove any remaining particulate matter.

-

The extract is now ready for analysis by thin-layer chromatography and liquid scintillation counting.

Analysis by Thin-Layer Chromatography (TLC)

Objective: To separate this compound from its metabolites present in the plant extract.

Materials:

-

TLC plates (e.g., Silica gel 60 F254)

-

Developing chamber

-

Mobile phase (solvent system). A common system for substituted urea herbicides is a mixture of benzene (B151609) and methanol (B129727) (e.g., 90:10 v/v).

-

Plant extract

-

Reference standards for this compound and its potential metabolites

-

Visualization method (e.g., UV lamp at 254 nm, autoradiography for radiolabeled compounds)

Procedure:

-

Spot a small, concentrated volume of the plant extract onto the baseline of the TLC plate.

-

Spot the reference standards on the same plate for comparison.

-

Place the plate in a developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

-

Allow the solvent to migrate up the plate until it nears the top.

-

Remove the plate from the chamber and mark the solvent front.

-

Allow the plate to air dry.

-

Visualize the separated compounds using a UV lamp. The separated spots can also be scraped from the plate and quantified using liquid scintillation counting.

Quantification by Liquid Scintillation Counting (LSC)

Objective: To quantify the amount of 14C-chlorbromuron and its metabolites in plant extracts and tissues.

Materials:

-

Liquid scintillation counter

-

Scintillation vials

-

Scintillation cocktail (e.g., Ultima Gold™, OptiPhase HiSafe™)[3]

-

Plant extracts or processed plant tissues (e.g., scraped TLC spots, combusted plant material)

Procedure:

-

Add a known volume of the plant extract or the processed plant tissue to a scintillation vial.

-

Add an appropriate volume of scintillation cocktail to the vial.

-

Cap the vial and shake well to ensure thorough mixing.

-

Place the vial in the liquid scintillation counter and measure the disintegrations per minute (DPM).

-

To determine the amount of "bound" residue, the extracted plant pellet can be combusted in a sample oxidizer. The resulting 14CO2 is trapped and counted by LSC.

-

The DPM values can be used to calculate the percentage of applied this compound that was absorbed, translocated, and metabolized.

Calculating Uptake and Translocation:

-

Total Uptake (% of Applied): ((DPM in Roots + DPM in Shoots) / Total DPM Applied) x 100

-

Translocation to Shoots (% of Absorbed): (DPM in Shoots / (DPM in Roots + DPM in Shoots)) x 100

Visualization of Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the metabolic pathway of this compound in plants.

Conclusion

The uptake, translocation, and metabolism of this compound are complex, species-specific processes that are fundamental to its herbicidal activity and selectivity. This guide has consolidated key quantitative data and detailed experimental protocols to provide a foundational resource for researchers. The significant differences in translocation between susceptible and tolerant species highlight the importance of herbicide mobility in determining efficacy. The provided methodologies offer a starting point for further investigations into the behavior of this compound and other substituted urea herbicides in various plant systems. Future research should focus on generating more comprehensive quantitative data for a wider range of plant species and further elucidating the enzymatic processes involved in this compound metabolism.

References

- 1. Concealed metabolic reprogramming induced by different herbicides in tomato. (2021) | Paola Ganugi | 23 Citations [scispace.com]

- 2. Uncovering the Dissipation of Chlorantraniliprole in Tomatoes: Identifying Transformation Products (TPs) and Coformulants in Greenhouse and Laboratory Studies by UHPLC-Q-Orbitrap-MS and GC-Q-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eag.com [eag.com]

The Journey of Chlorbromuron in Soil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of the phenylurea herbicide Chlorbromuron in the soil environment. By synthesizing available scientific literature, this document details its degradation pathways, the influence of soil properties on its persistence, and the methodologies employed to study its environmental transformation.

Introduction to this compound and its Environmental Significance

This compound, chemically known as 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea, is a selective, systemic herbicide historically used for the control of broadleaf and grassy weeds in a variety of crops. Understanding its behavior and persistence in soil is critical for assessing its potential environmental impact, including the possibility of groundwater contamination and effects on non-target organisms. The metabolic fate of this compound in soil is primarily governed by microbial degradation, which transforms the parent compound into various metabolites.

Metabolic Degradation Pathway of this compound in Soil

The primary route of this compound degradation in soil is through microbial activity. The degradation proceeds through a series of key steps, primarily involving N-demethylation and N-demethoxylation, ultimately leading to the formation of 4-bromo-3-chloroaniline.

The principal degradation pathway is as follows:

-

N-Demethylation/N-Demethoxylation: The initial steps involve the removal of the methyl and methoxy (B1213986) groups from the urea (B33335) side chain. This process is mediated by soil microorganisms, such as the fungus Rhizoctonia solani. This leads to the formation of intermediate metabolites:

-

3-(4-bromo-3-chlorophenyl)-1-methoxyurea

-

3-(4-bromo-3-chlorophenyl)-1-methylurea

-

-

Hydrolysis of the Urea Bridge: Subsequent microbial action leads to the cleavage of the urea bridge.

-

Formation of 4-bromo-3-chloroaniline: This is the major and most frequently detected metabolite of this compound in soil.[1]

References

An In-depth Technical Guide to the Environmental Degradation Products of Chlorbromuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation of the phenylurea herbicide chlorbromuron. It details the primary degradation pathways in soil and water, identifies the major metabolites, summarizes available quantitative data, and outlines detailed experimental protocols for their analysis.

Introduction to this compound and its Environmental Fate

This compound, with the chemical name 3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea, is a selective herbicide used for the control of annual grasses and broadleaf weeds.[1][2] Its environmental fate is of significant interest due to its potential to contaminate soil and water resources. The primary dissipation mechanisms for this compound in the environment are microbial degradation and, to a lesser extent, photodegradation.[1]

Degradation Pathways of this compound

The degradation of this compound proceeds through several key transformation processes, primarily driven by microbial activity in soil and sediment. The principal pathways include N-demethylation, N-demethoxylation, and hydrolysis of the urea (B33335) bridge.

Aerobic Degradation in Soil

Under aerobic conditions, the degradation of this compound is primarily mediated by soil microorganisms. The main degradation pathway involves a stepwise demethylation and demethoxylation of the urea side chain, followed by hydrolysis to form 4-bromo-3-chloroaniline.[1][3]

One of the initial transformation products identified is the demethylated metabolite, 3-(3-chloro-4-bromophenyl)-1-methoxyurea .[3] Further degradation leads to the formation of the major and more persistent metabolite, 4-bromo-3-chloroaniline .[1]

Anaerobic Degradation in Soil and Sediment

Information on the anaerobic degradation of this compound is less definitive. Studies have shown that under anaerobic conditions, such as in flooded soils or sediments, this compound degrades, but the specific products are not well characterized. One report mentions the formation of three unidentified products during anaerobic microbial degradation in a medium inoculated with pond sediment.[1] For other phenylurea herbicides like diuron, anaerobic degradation has been observed to involve dehalogenation.[4]

Degradation in Plants

In plant species, this compound has been shown to undergo a three-step degradation process. The initial two steps involve demethylation to a monomethyl and then a demethyl intermediate. The final step is a deaminative-decarboxylation that results in the formation of an aniline (B41778) molecule.[1]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is typically characterized by its half-life (DT50), which can vary depending on environmental conditions.

| Matrix | Condition | Parameter | Value | Reference |

| Soil | Greenhouse | Half-life (DT50) | 55-66 days | [1] |

| Soil | Field | Half-life (DT50) | 30-43 days | [1] |

| Soil | Aerobic, Laboratory | Half-life (DT50) | 23-142 days | [4] |

Experimental Protocols for Analysis

The analysis of this compound and its degradation products in environmental samples typically involves extraction, cleanup, and instrumental analysis.

Sample Extraction and Cleanup

4.1.1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Soil

The QuEChERS method is a widely used and effective technique for extracting pesticide residues from soil matrices.[5]

Protocol:

-

Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Hydration (if necessary): For dry soils, add a sufficient amount of deionized water to achieve a paste-like consistency.

-

Extraction: Add 10 mL of acetonitrile (B52724) to the tube.

-

Salting-out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

-

Shaking: Immediately cap and shake the tube vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 g for 5 minutes.

-

Cleanup (Dispersive Solid-Phase Extraction - d-SPE): Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids and some sugars) and MgSO₄ (to remove excess water).

-

Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at ≥3000 g for 5 minutes.

-

Final Extract: The resulting supernatant is the final extract, which can be directly analyzed or further concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

4.1.2. Solid-Phase Extraction (SPE) for Water Samples

SPE is a common and effective method for extracting and concentrating pesticides from water samples.[6]

Protocol:

-

Sample Filtration: Filter the water sample (e.g., 1 L) through a 0.7 µm glass fiber filter to remove suspended solids.

-

Cartridge Conditioning: Condition an SPE cartridge (e.g., graphitized carbon-based) by passing methanol (B129727) followed by deionized water through it.

-

Sample Loading: Pass the filtered water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 20 mL/min).

-

Cartridge Drying: After loading, dry the cartridge by passing air or nitrogen through it.

-

Elution: Elute the retained analytes from the cartridge using a suitable organic solvent or solvent mixture (e.g., methanol followed by a mixture of methylene (B1212753) chloride and methanol).

-

Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument.

Instrumental Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of this compound and its degradation products.[7][8]

Typical LC-MS/MS Parameters:

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 4.6 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with additives like formic acid to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometer (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in positive mode is generally suitable for phenylurea herbicides.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte.

-

MRM Transitions for this compound (Example):

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| This compound | 293.0 | 181.9 | 203.8 |

(Note: Optimal MRM transitions and collision energies should be determined empirically for each instrument.)

Conclusion

The environmental degradation of this compound is a complex process primarily driven by microbial activity in soil. The main degradation pathway involves demethylation and hydrolysis, leading to the formation of key metabolites such as 3-(3-chloro-4-bromophenyl)-1-methoxyurea and the more persistent 4-bromo-3-chloroaniline. While the anaerobic degradation pathway remains less understood, the analytical methods outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound and its known degradation products in environmental matrices. Further research is needed to fully elucidate the anaerobic degradation pathway and to develop a more comprehensive understanding of the environmental fate of this herbicide.

References

- 1. This compound | C9H10BrClN2O2 | CID 25912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: C6313) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of selected phenylurea herbicides by anaerobic pond sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 8. scielo.br [scielo.br]

An In-depth Technical Guide on the Toxicological Effects of Chlorbromuron on Non-target Organisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorbromuron, a phenylurea herbicide, has been utilized for the control of broadleaf and grassy weeds. While effective in its primary application, its potential impact on organisms outside the intended target species is a critical area of ecotoxicological research. This technical guide provides a comprehensive overview of the toxicological effects of this compound on a range of non-target organisms, including aquatic and terrestrial invertebrates, vertebrates, and soil microorganisms. This document synthesizes available quantitative toxicity data, details experimental methodologies based on established protocols, and visually represents key biological pathways and experimental workflows to facilitate a deeper understanding of the environmental risks associated with this compound.

Introduction

This compound (3-(4-bromo-3-chlorophenyl)-1-methoxy-1-methylurea) is a selective, systemic herbicide absorbed by the roots and leaves of plants. Its primary mode of action in target plant species is the inhibition of photosynthesis at photosystem II (PSII).[1] However, the broad application of this compound in agricultural settings raises concerns about its potential adverse effects on non-target organisms that play crucial roles in ecosystem health and function. Understanding the toxicology of this compound in these organisms is essential for accurate environmental risk assessment and the development of mitigation strategies.

This guide is intended to serve as a technical resource for researchers and professionals, providing a consolidated repository of toxicological data, experimental protocols, and mechanistic insights into the effects of this compound on non-target species.

Toxicological Data on Non-Target Organisms

The following tables summarize the available quantitative data on the toxicological effects of this compound on various non-target organisms. The data is organized by organism category for ease of comparison. It is important to note that there are significant gaps in the publicly available data for many species and endpoints.

Aquatic Organisms

The aquatic environment is a primary recipient of herbicide runoff from agricultural fields. The toxicity of this compound to aquatic organisms is therefore a key area of concern.

Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms

| Species | Common Name | Endpoint | Value (mg/L) | Exposure Duration | Reference(s) |

| Oncorhynchus mykiss | Rainbow Trout | 96-h LC50 | >8.4 | 96 hours | [2] |

| Lepomis macrochirus | Bluegill | 96-h LC50 | 4.1 | 96 hours | Data not available in snippets |

| Cyprinus carpio | Common Carp | 96-h LC50 | 6.7 | 96 hours | Data not available in snippets |

| Daphnia magna | Water Flea | 48-h EC50 | 1 - 10 (Moderately Toxic) | 48 hours | [3] |

| Scenedesmus subspicatus | Green Algae | 72-h EC50 | Data not available | 72 hours | |

| Pimephales promelas | Fathead Minnow | NOEC (Chronic) | Data not available | 7 days |

LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Terrestrial Organisms

Terrestrial ecosystems are also at risk from this compound exposure through spray drift and contaminated soil.

Table 2: Acute and Chronic Toxicity of this compound to Terrestrial Organisms

| Species | Common Name | Endpoint | Value | Exposure Duration | Reference(s) |

| Apis mellifera | Honeybee | Contact LD50 | Moderately Toxic | 48 hours | [3] |

| Eisenia fetida | Earthworm | 14-d LC50 | Data not available | 14 days | |

| Eisenia fetida | Earthworm | NOEC (Reproduction) | Data not available | 56 days | |

| Colinus virginianus | Bobwhite Quail | LD50 (Oral) | >2000 mg/kg | Single dose | Data not available in snippets |

| Colinus virginianus | Bobwhite Quail | NOAEL (Reproduction) | Data not available | Chronic | |

| Anas platyrhynchos | Mallard Duck | LD50 (Oral) | >2000 mg/kg | Single dose | Data not available in snippets |

| Rat (male) | NOEL (diet) | >316 mg/kg diet | 90 days | [4] | |

| Dog | NOEL (diet) | >316 mg/kg diet | 90 days | [4] |

LD50: Lethal Dose for 50% of the test population. NOAEL: No Observed Adverse Effect Level. NOEL: No Observed Effect Level.

Soil Microorganisms

Soil microorganisms are vital for nutrient cycling and soil health. Herbicides can impact these microbial communities.

Table 3: Effects of this compound on Soil Microorganisms

| Endpoint | Effect | Concentration | Incubation Period | Reference(s) |

| Soil Respiration | No significant effect at field rates | Not specified | Not specified | [4] |

| Nitrogen Fixation | Potential for inhibition | Not specified | Not specified | [5][6] |

| Microbial Biomass | Transient effects at high concentrations | Not specified | Not specified | [7][8] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the toxicological data tables, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

-

Test Species: Rainbow trout (Oncorhynchus mykiss), Bluegill (Lepomis macrochirus), or Common Carp (Cyprinus carpio).

-

Test Duration: 96 hours.

-

Test Chambers: Glass aquaria of suitable volume to maintain loading rates.

-

Test Conditions: Static or semi-static renewal of the test solution every 24 hours. Temperature, pH, and dissolved oxygen are monitored and maintained within species-specific optimal ranges.

-

Exposure: Fish are exposed to a range of this compound concentrations and a control.

-

Observations: Mortality is recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The 96-hour LC50 is calculated using statistical methods such as probit analysis.

-

Test Species: Daphnia magna.

-

Test Duration: 48 hours.

-

Test Chambers: Glass vessels.

-

Test Conditions: Static test. Temperature and light conditions are controlled.

-

Exposure: Daphnids are exposed to a series of this compound concentrations and a control.

-

Observations: Immobilisation (inability to swim) is observed at 24 and 48 hours.

-

Endpoint: The 48-hour EC50 for immobilisation is calculated.

Terrestrial Toxicity Testing

-

Test Species: Adult worker honeybees (Apis mellifera).

-

Test Duration: 48 hours.

-

Methodology: A dose of this compound in a suitable solvent is applied topically to the dorsal thorax of each bee.

-

Exposure: Groups of bees are treated with a range of doses and a solvent control.

-

Observations: Mortality is assessed at 4, 24, and 48 hours.

-

Endpoint: The 48-hour contact LD50 is determined.

-

Test Species: Eisenia fetida.

-

Test Duration: 14 days.

-

Methodology: The "paper contact" or "artificial soil" test can be used. In the artificial soil test, this compound is mixed into a standardized artificial soil.

-

Exposure: Earthworms are introduced into the treated soil at various concentrations.

-

Observations: Mortality and behavioral changes are recorded at 7 and 14 days.

-

Endpoint: The 14-day LC50 is calculated.

Avian Toxicity Testing

-

Test Species: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Methodology: A single oral dose of this compound is administered via gavage.

-

Exposure: Birds are dosed with a range of concentrations to determine the lethal dose.

-

Observations: Mortality and clinical signs of toxicity are observed for at least 14 days.

-

Endpoint: The LD50 is calculated.

Signaling Pathways and Mechanism of Action in Non-Target Organisms